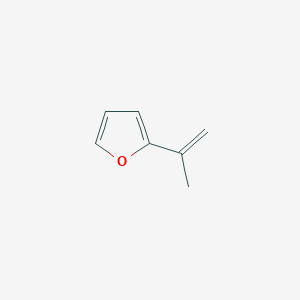

2-(Prop-1-en-2-yl)furan

Description

2-(Prop-1-en-2-yl)furan is a furan derivative with a prop-1-en-2-yl (isopropenyl, CH₂=C(CH₃)−) substituent at the 2-position of the oxygen-containing heterocyclic ring. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol (inferred from analogous compounds like 2-allylfuran in ). The isopropenyl group introduces steric and electronic effects, making the compound reactive in cycloadditions (e.g., Diels-Alder) and polymerization. While direct spectral data for this compound are absent in the evidence, its structural analogs (e.g., sulfur-containing N-vinylimides in ) suggest characteristic NMR signals:

- ¹H NMR: Furan protons (δ 6.2–7.4 ppm), isopropenyl methyl group (δ ~1.8–2.0, singlet), and vinyl protons (δ ~4.8–5.5, multiplet).

- ¹³C NMR: Furan carbons (δ ~110–150 ppm), isopropenyl carbons (δ ~20–25 ppm for CH₃, δ ~110–120 ppm for C=C).

Properties

IUPAC Name |

2-prop-1-en-2-ylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKJFVAKAWLCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497046 | |

| Record name | 2-(Prop-1-en-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-68-4 | |

| Record name | 2-(Prop-1-en-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Prop-1-en-2-yl)furan can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This method involves an acidic aldol condensation reaction, which provides the desired compound as a solid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the compound into different furan-based structures.

Substitution: The furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., triflic acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Scientific Research Applications

2-(Prop-1-en-2-yl)furan has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)furan involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Allylfuran (Furan, 2-(2-propenyl))

- Structure : Allyl group (CH₂=CHCH₂−) at furan’s 2-position (CAS 75135-41-0, ).

Key Differences :

The allyl group’s conjugation enhances stability and aromaticity, making 2-allylfuran a common flavorant in food chemistry. In contrast, the isopropenyl group in this compound may favor electrophilic additions due to its methyl branching.

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one

- Structure: Propenone bridge linking a 5-methylfuran and p-tolyl group ( ).

- Key Differences: Functional Groups: The propenone moiety (C=O) introduces polarity and keto-enol tautomerism, enabling hydrogen bonding and urease inhibition (cf. ). Bioactivity: Unlike this compound, this compound’s α,β-unsaturated ketone system allows Michael addition reactions, relevant in enzyme inhibition .

Sulfur-Containing Analogues

2-(3-(Methylthio)prop-1-en-2-yl)isoindole-1,3-dione derivatives

- Structure : Methylthio (SCH₃)−modified prop-1-en-2-yl group attached to isoindole-dione cores ( ).

- Key Differences: Electronic Effects: Sulfur’s electronegativity increases electron-withdrawing character, altering reactivity in nucleophilic substitutions. Synthetic Routes: Synthesized via N-addition to propargyl sulfonium salts ( ), whereas this compound likely requires Claisen rearrangements or alkyne functionalization.

Bioactive Furan Derivatives

2,5-Disubstituted Furans

- Examples: Bromophenol-derived furans with anti-inflammatory properties ( ).

- Comparison :

- Substituent Position : 2-Substitution in this compound vs. 2,5-disubstitution in bioactive furans.

- Lipophilicity : The isopropenyl group increases hydrophobicity compared to polar 5-hydroxyl or bromo substituents, affecting membrane permeability.

Spectral and Crystallographic Data

Spectral Trends

Crystallography

Mercury software ( ) could model similar packing patterns.

Biological Activity

2-(Prop-1-en-2-yl)furan, also known as allyl furan, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₈O and a CAS number of 6137-68-4. It features a furan ring substituted with an allyl group, which is crucial for its biological activity.

Antioxidant Activity

Furan derivatives, including this compound, have been shown to possess significant antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which plays a critical role in the pathogenesis of various diseases, including neurodegenerative disorders.

Table 1: Antioxidant Activity of Furan Derivatives

Neuroprotective Effects

Research indicates that furan-containing compounds may protect neuronal cells from damage. They modulate inflammatory pathways and enhance neuronal survival, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Alzheimer's Disease

A study demonstrated that this compound improved cognitive function in Alzheimer’s disease models by reducing neuroinflammation and promoting neurogenesis. The compound was found to enhance synaptic plasticity, crucial for memory formation and learning.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokines, modulating the immune response.

- Neurotransmitter Modulation : It influences neurotransmitter systems, supporting synaptic health and function.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's and Parkinson's.

- Antioxidant Supplements : As an antioxidant agent, it could be developed into dietary supplements aimed at reducing oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.